molecular formula C22H23N3O4S B5703102 N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)

N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)

Cat. No.: B5703102
M. Wt: 425.5 g/mol
InChI Key: BPNJOXUHLBMXRT-HZHRSRAPSA-N
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Description

N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a methoxyphenyl group, a naphthalenylmethylidene hydrazinyl moiety, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 4-methoxyaniline with naphthaldehyde to form the hydrazone intermediate.

    Sulfonation: The hydrazone intermediate is then reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonamide group.

    Final Assembly: The final step involves the coupling of the intermediate with a suitable acylating agent to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide can be compared with similar compounds such as:

    N-(4-methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the naphthalenylmethylidene hydrazinyl moiety.

    Methyl N-(4-methoxyphenyl)carbamate: Contains a carbamate group instead of the methanesulfonamide group.

    4-Methoxyphenol: A simpler compound with a single methoxyphenyl group.

The uniqueness of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide lies in its complex structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16(25(30(3,27)28)19-11-13-20(29-2)14-12-19)22(26)24-23-15-18-9-6-8-17-7-4-5-10-21(17)18/h4-16H,1-3H3,(H,24,26)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNJOXUHLBMXRT-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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